[Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate
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Overview
Description
[Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl(phenyl)amino group attached to an oxoethyl chain, which is further connected to a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-(Methyl(phenyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
[Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl(phenyl)amino)-2-oxoethyl benzoate
- 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylbenzoate
- 2-(Methyl(phenyl)amino)-2-oxoethyl 2-methylbenzoate
Uniqueness
[Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate is unique due to the presence of the 4-methyl group on the benzoate moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-8-10-14(11-9-13)17(20)21-12-16(19)18(2)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBLGDXZYLWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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